molecular formula C18H15ClSi B103829 Chlorotriphenylsilane CAS No. 76-86-8

Chlorotriphenylsilane

Cat. No.: B103829
CAS No.: 76-86-8
M. Wt: 294.8 g/mol
InChI Key: MNKYQPOFRKPUAE-UHFFFAOYSA-N
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Description

Chlorotriphenylsilane, also known as triphenylchlorosilane, is an organosilicon compound with the chemical formula (C₆H₅)₃SiCl. It is a white crystalline solid that is primarily used as a reagent in organic synthesis. The compound is known for its ability to introduce phenyl groups into various molecular frameworks, making it a valuable tool in synthetic organic chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Chlorotriphenylsilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with hydroxyl groups in proteins, leading to the formation of silyl ethers. This interaction can alter the biochemical properties of the proteins, affecting their stability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to undergo nucleophilic substitution reactions. At the molecular level, this compound binds to biomolecules through its chloro group, which is replaced by nucleophiles such as hydroxyl or amino groups. This binding can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein stability and function. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying the activity of key enzymes. For example, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical effects, as they determine the compound’s accessibility to target biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound can be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotriphenylsilane can be synthesized through the reaction of triphenylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product:

(C6H5)3SiH+Cl2(C6H5)3SiCl+HCl(C_6H_5)_3SiH + Cl_2 \rightarrow (C_6H_5)_3SiCl + HCl (C6​H5​)3​SiH+Cl2​→(C6​H5​)3​SiCl+HCl

This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of triphenylsilane. The process involves the use of chlorine gas and triphenylsilane in the presence of a catalyst to enhance the reaction rate and yield. The reaction is conducted in a closed system to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Chlorotriphenylsilane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group in this compound can be replaced by nucleophiles such as alcohols, amines, and thiols. This reaction is commonly used to introduce different functional groups into the silicon atom.

    Hydrolysis: this compound reacts with water to form triphenylsilanol and hydrochloric acid:

(C6H5)3SiCl+H2O(C6H5)3SiOH+HCl(C_6H_5)_3SiCl + H_2O \rightarrow (C_6H_5)_3SiOH + HCl (C6​H5​)3​SiCl+H2​O→(C6​H5​)3​SiOH+HCl

    Reduction: The compound can be reduced to triphenylsilane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions to achieve substitution.

    Hydrolysis: Water or aqueous solutions are used under ambient conditions.

    Reduction: Lithium aluminum hydride is used under anhydrous conditions to prevent side reactions.

Major Products Formed:

    Nucleophilic Substitution: Various substituted triphenylsilanes.

    Hydrolysis: Triphenylsilanol.

    Reduction: Triphenylsilane.

Scientific Research Applications

Chlorotriphenylsilane has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent to introduce phenyl groups into organic molecules, facilitating the synthesis of complex organic compounds.

    Material Science: The compound is used in the preparation of polysilanes, which are valuable materials with applications in electronics and photonics.

    Pharmaceuticals: this compound is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biotechnology: It is used in the modification of biomolecules to enhance their stability and functionality.

Comparison with Similar Compounds

Chlorotriphenylsilane can be compared with other similar compounds such as:

    Triphenylsilane: Unlike this compound, triphenylsilane lacks the chloro group and is less reactive in nucleophilic substitution reactions.

    Trimethylchlorosilane: This compound has three methyl groups instead of phenyl groups, making it less bulky and more reactive in certain reactions.

    Triethylchlorosilane: Similar to trimethylchlorosilane but with ethyl groups, it exhibits different reactivity due to the larger size of the ethyl groups.

Uniqueness: this compound is unique due to the presence of three phenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in reactions where selective substitution is required .

Properties

IUPAC Name

chloro(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYQPOFRKPUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870398
Record name Benzene, 1,1',1''-(chlorosilylidyne)tris-
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Molecular Weight

294.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76-86-8
Record name 1,1′,1′′-(Chlorosilylidyne)tris[benzene]
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Record name Chlorotriphenylsilane
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Record name Chlorotriphenylsilane
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Record name Benzene, 1,1',1''-(chlorosilylidyne)tris-
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Record name Chlorotriphenylsilane
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Synthesis routes and methods I

Procedure details

Into a 3-necked flask equipped with a stirrer, reflux condenser and a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature, 2-liters [measured at 20° C. and 720 mm Hg (abs.) and thus 0.94 percent based on the total weight of the silanes used], of gaseous hydrogen chloride, into a mixture consisting of 253 grams (1 mol) of diphenyldichlorosilane, 88 grams (1 mol) of tetramethylsilane, 3 grams of trichlorosilane and 3 grams diethylaluminum chloride. Stirring is continued for an additional 4 hours while the mixture is heated under reflux. Fractional distillation yields 30 grams of trimethylchlorosilane, 35 grams of phenyldimethylchlorosilane, 80 grams of diphenylmethylchlorosilane and 74 grams of triphenylchlorosilane.
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Synthesis routes and methods II

Procedure details

Bistriphenylsilyl chromate is usually used as the catalyst of unsaturated hydrocarbon compound polymerization such as ethylene polymerization. With respect to its synthesis process, early in 1958, U.S. Pat. 7,863,891 disclosed a process wherein bistriphenylsilyl chromate can be obtained with a yield of 85% by reacting triphenylsilanol and chromium trioxide in glacial acetic acid at 50° C. for 10 minutes. L. M. Bakert et al disclosed a process wherein bistriphenylsilyl chromate can be obtained with a yield of about 60% by reacting triphenylsilanol and chromium trioxide in carbon tetrachloride at room temperature for 24 hours [J. Org. Chem., Vol. 85, No. 8, pp. 774-776, March 1970]. The former Czechoslovakia Patent CS 175856 disclosed a process wherein bistriphenylsilyl chromate can be obtained with a yield of 43-71% by reacting triphenylsilanol or triphenylsilyl ether and chromium trioxide in acetonitrile or propyl cyanide. However, the starting material triphenylsilanol used in the above processes is obtained by the hydrolysis of triphenylchlorosilane, so the process for the preparation of bistriphenylsilyl chromate is relatively complicated and the yield thereof is relatively low. The former Soviet Union Patent SU 689192 .disclosed a process wherein bistriphenylsilyl chromate can be obtained with a yield of 94% by reacting triphenylchlorosilane and potassium dichromate in glacial acetic acid at 40°-50° C. for 1.5 hours. The reaction equation thereof is as follows: ##STR1##
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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